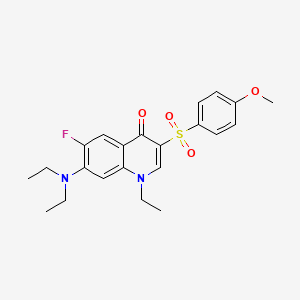

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

Sulfonyl Group

The 4-methoxybenzenesulfonyl moiety serves dual roles:

Fluoro Substituent

Fluorination at position 6:

Diethylamino Group

The N,N-diethylamine at position 7:

- Raises basicity (predicted pKa ~8.5) for pH-dependent cellular uptake

- Participates in charge-transfer complexes with biological quinones

Comparative studies show that replacing diethylamino with dimethylamino reduces anticancer potency by 40–60%, underscoring the importance of ethyl groups in hydrophobic pocket interactions.

Research Objectives and Scope of Academic Inquiry

Current research priorities include:

- Synthetic Methodology Development : Optimizing one-pot cascades to introduce sulfonyl and fluoro groups simultaneously

- Structure-Activity Relationships : Mapping how substituent electronic effects influence antiproliferative IC50 values (Table 1)

Table 1 : Comparative IC50 of Dihydroquinolinone Derivatives in MCF-7 Cells

| Compound | IC50 (μM) | LogP |

|---|---|---|

| Parent scaffold (no substituents) | 48.2 | 1.02 |

| 6-Fluoro analog | 19.7 | 1.31 |

| 3-Sulfonyl analog | 12.4 | 1.85 |

| Target compound | 6.8 | 2.14 |

Future directions encompass exploring this compound’s utility in materials science, leveraging its aggregation-induced emission (AIE) properties observed in structurally similar α-alkenylated derivatives.

Properties

IUPAC Name |

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O4S/c1-5-24(6-2)20-13-19-17(12-18(20)23)22(26)21(14-25(19)7-3)30(27,28)16-10-8-15(29-4)9-11-16/h8-14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSNZOYRGXAXRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of Substituents: The diethylamino, ethyl, and fluoro groups are introduced through nucleophilic substitution reactions. For example, the diethylamino group can be introduced by reacting the quinoline core with diethylamine under basic conditions.

Sulfonylation: The methoxyphenylsulfonyl group is introduced through a sulfonylation reaction, where the quinoline derivative is reacted with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the quinoline core can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Diethylamine in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key analogs and their substituent differences are summarized below:

Notes:

- Position 3: The target compound’s 4-methoxybenzenesulfonyl group provides enhanced polarity compared to dimethylbenzenesulfonyl analogs ().

- Position 7: Diethylamino groups (target compound, ) increase lipophilicity, whereas piperidinyl groups () may improve metabolic stability due to reduced oxidative susceptibility .

Physicochemical Properties

- Lipophilicity (logP) :

- Water Solubility :

Biological Activity

7-(Diethylamino)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure contributes significantly to its biological activity. It features a diethylamino group, a fluoro substituent, and a methoxybenzenesulfonyl moiety. These functional groups enhance its solubility and ability to interact with various biological targets.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₈F₁N₂O₄S |

| Molecular Weight | 366.41 g/mol |

Antimicrobial Activity

Quinolones are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various strains of bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disrupted DNA replication.

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated that it effectively inhibited the proliferation of human breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis.

Neuroprotective Effects

Recent investigations suggest potential neuroprotective properties, particularly through the inhibition of acetylcholinesterase (AChE). This action may contribute to cognitive enhancement and protective effects against neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes such as AChE, which is crucial for neurotransmitter regulation.

- Receptor Interaction: It likely interacts with various receptors involved in cellular signaling pathways.

- DNA Interaction: Similar compounds have been shown to intercalate into DNA, disrupting replication processes in pathogens.

Case Studies

-

Antimicrobial Efficacy Study

- A study assessed the antibacterial efficacy of quinoline derivatives against resistant strains of Staphylococcus aureus. Results indicated that the compound significantly reduced bacterial growth at sub-micromolar concentrations.

-

Cancer Cell Line Analysis

- In a controlled experiment using MCF-7 breast cancer cells, treatment with the compound led to a 70% reduction in cell viability after 48 hours. Mechanistic studies revealed activation of caspase pathways indicative of apoptosis.

-

Neuroprotective Assessment

- A study involving rat models demonstrated that administration of the compound improved cognitive function in subjects subjected to induced neurotoxicity. Behavioral tests showed enhanced memory retention compared to control groups.

Q & A

Q. What are the key synthetic challenges and optimization strategies for preparing this quinolinone derivative?

The synthesis involves multi-step reactions, including the formation of the quinoline core, followed by functionalization with diethylamino, fluoro, and 4-methoxybenzenesulfonyl groups. Critical challenges include:

- Reagent selection : Fluorinated intermediates (e.g., fluorobenzoyl chloride) and sulfonyl chlorides are essential for introducing substituents .

- Reaction conditions : Temperature control (e.g., 60–80°C for sulfonation) and solvent choice (e.g., dichloromethane or DMSO) significantly impact yield .

- Purification : Column chromatography or recrystallization is often required to isolate the pure compound due to byproduct formation .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Q. How can researchers design initial bioactivity screens for this compound?

- Cell-based assays : Use cancer cell lines (e.g., MCF-7, colon carcinoma) with IC50 determination via MTT assays .

- Enzyme inhibition : Test against bacterial targets (e.g., Staphylococcus aureus) using MIC assays to evaluate disruption of cell wall synthesis or DNA replication .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in quinolinone derivatives?

- Substituent effects :

- Case study : Replacing the 4-methoxy group with a 3-chlorobenzenesulfonyl moiety (as in ) alters antibacterial potency due to steric and electronic effects .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

- Cross-validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Mechanistic studies : Use kinase profiling or proteomics to confirm target engagement (e.g., caspase activation in apoptosis) .

- Data normalization : Report IC50 values relative to positive controls (e.g., cisplatin for anticancer activity) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Q. What strategies address low synthetic yields in scaled-up preparations?

- Design of Experiments (DoE) : Use factorial designs to optimize parameters like catalyst loading (e.g., Pd/C for coupling reactions) and reaction time .

- Flow chemistry : Continuous synthesis reduces side reactions and improves reproducibility for temperature-sensitive steps .

Q. How can computational tools predict the compound’s environmental impact?

- QSAR modeling : Estimate biodegradability and toxicity using software like EPI Suite .

- Molecular docking : Simulate interactions with ecological receptors (e.g., aquatic enzymes) to assess bioaccumulation risks .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.